molecular formula C5H9BrOS B6250434 2-(bromomethyl)-1,4-oxathiane CAS No. 1823323-57-4

2-(bromomethyl)-1,4-oxathiane

Cat. No.: B6250434
CAS No.: 1823323-57-4
M. Wt: 197.1
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Description

2-(Bromomethyl)-1,4-oxathiane is a sulfur- and oxygen-containing heterocyclic compound featuring a six-membered ring with one oxygen and one sulfur atom. For example, 1,4-oxathiane is recognized as a degradation product of sulfur mustard (HD) and is noted for its environmental persistence .

Properties

CAS No.

1823323-57-4

Molecular Formula

C5H9BrOS

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-1,4-oxathiane can be synthesized through several methods. One common approach involves the bromination of 1,4-oxathiane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,4-oxathiane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the bromomethyl group.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted oxathianes, depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones are the primary products.

    Reduction: The main product is the methyl-substituted oxathiane.

Scientific Research Applications

2-(Bromomethyl)-1,4-oxathiane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1,4-oxathiane involves its reactivity towards nucleophiles and electrophiles The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of 1,4-Oxathiane and Analogs

Compound Molecular Weight Water Solubility Vapor Pressure Log Kow Toxicity (LD₅₀, rat)
1,4-Oxathiane 104.18 g/mol >1 g/L Low <2 >2,000 mg/kg
1,4-Dithiane 120.24 g/mol <1 g/L Very low ~2.5 >420 mg/kg/day (NOAEL)
Thiodiglycol (TDG) 122.18 g/mol >1,000 g/L Moderate -0.76 3,700 mg/kg

Table 2: Environmental Detection of Cyclic Mustard Degradation Products

Compound Concentration in Groundwater (μg/L) Environmental Source
1,4-Oxathiane Detected (exact values unspecified) Rocky Mountain Arsenal, Iraq
1,4-Dithiane Prominent in Baltic Sea pore water Industrial/military sites
1-Oxa-4,5-dithiane 15–20 (higher than Baltic Sea) Verdun area (2015 monitoring)

Key Research Findings

  • Reactivity : The bromomethyl group in this compound likely enhances its electrophilicity compared to unsubstituted 1,4-oxathiane, making it amenable to alkylation or cross-coupling reactions (inferred from benzoxathiin synthesis methods) .
  • Environmental Impact : Cyclic sulfides like 1,4-oxathiane and 1,4-dithiane persist in groundwater due to low volatility and moderate solubility, posing long-term contamination risks .
  • Toxicity Gaps : While 1,4-oxathiane exhibits low acute toxicity, the toxicological profile of its brominated derivatives remains understudied, necessitating further research .

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